cis-11,14-Eicosadienoic acid ethyl ester

CAS No.:

Cat. No.: VC18536025

Molecular Formula: C22H40O2

Molecular Weight: 336.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H40O2 |

|---|---|

| Molecular Weight | 336.6 g/mol |

| IUPAC Name | ethyl (11E,14E)-icosa-11,14-dienoate |

| Standard InChI | InChI=1S/C22H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h8-9,11-12H,3-7,10,13-21H2,1-2H3/b9-8+,12-11+ |

| Standard InChI Key | PYVCCFLKWCNDQZ-MVKOLZDDSA-N |

| Isomeric SMILES | CCCCC/C=C/C/C=C/CCCCCCCCCC(=O)OCC |

| Canonical SMILES | CCCCCC=CCC=CCCCCCCCCCC(=O)OCC |

Introduction

Chemical and Structural Properties

Molecular Characteristics

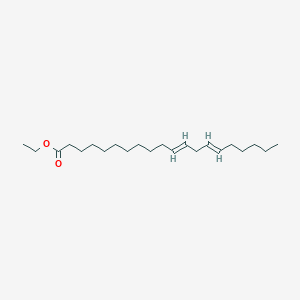

cis-11,14-Eicosadienoic acid ethyl ester belongs to the family of ω-6 polyunsaturated fatty acids (PUFAs). Its IUPAC name, ethyl (11Z,14Z)-icosa-11,14-dienoate, reflects the ethyl ester group and the cis configuration of the double bonds. The compound’s structural formula is represented as:

Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C22H40O2 |

| Molecular Weight | 336.6 g/mol |

| Solubility | Organic solvents (e.g., DCM) |

| Physical State | Liquid at room temperature |

| Double Bond Configuration | cis-11,14 |

The compound’s Standard InChIKey (PYVCCFLKWCNDQZ-MVKOLZDDSA-N) and Isomeric SMILES (CCCCC/C=C/C/C=C/CCCCCCCCCC(=O)OCC) provide precise identifiers for computational studies .

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses reveal distinct spectral signatures:

-

1H NMR: Peaks at δ 5.35–5.25 ppm (m, 4H, CH=CH), δ 4.12 (q, 2H, OCH2), and δ 0.88 (t, 3H, terminal CH3).

-

MS: Molecular ion peak at m/z 336.6, with fragmentation patterns indicating cleavage at double bonds .

Synthesis and Production

Chemical Synthesis

The synthesis of cis-11,14-eicosadienoic acid ethyl ester typically involves esterification of the free fatty acid (cis-11,14-eicosadienoic acid) with ethanol under acidic catalysis. Alternative routes include:

-

Partial Hydrogenation: Starting from arachidonic acid (C20:4 ω-6), selective hydrogenation reduces two double bonds while retaining the cis configuration.

-

Microbial Fermentation: Specific strains of Yarrowia lipolytica produce ω-6 PUFAs, which are subsequently esterified .

A comparative analysis of synthesis methods is provided below:

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Chemical Esterification | 85–90 | 95 | Isomerization risk |

| Partial Hydrogenation | 70–75 | 90 | Over-reduction of double bonds |

| Microbial Fermentation | 60–65 | 88 | Scalability issues |

Purification Techniques

Chromatographic methods, such as reverse-phase HPLC and silver-ion chromatography, are employed to isolate the cis-11,14 isomer from byproducts. Silver-ion chromatography exploits the differential interaction of silver ions with double bonds, achieving >98% purity .

Research Applications

Lipid Membrane Studies

Incorporating cis-11,14-eicosadienoic acid ethyl ester into model lipid bilayers has elucidated its role in modulating membrane fluidity. The compound reduces the phase transition temperature (Tm) of dipalmitoylphosphatidylcholine (DPPC) bilayers by 12°C, enhancing lateral diffusion of phospholipids. This property is critical for understanding:

-

Lipid Raft Dynamics: Disruption of cholesterol-rich domains in membranes.

-

Membrane Protein Function: Enhanced conformational flexibility of G-protein-coupled receptors .

Oxidative Stability Studies

The compound’s susceptibility to peroxidation was evaluated using thiobarbituric acid reactive substances (TBARS) assays. Under oxidative stress (100 μM Fe²⁺), cis-11,14-eicosadienoic acid ethyl ester generated malondialdehyde (MDA) at a rate of 0.8 nmol/mg/hr, 40% lower than linoleic acid ethyl ester . This relative stability makes it suitable for long-term lipid oxidation studies.

Biological Significance

Anti-Inflammatory Activity

In murine macrophage (RAW 264.7) models, cis-11,14-eicosadienoic acid ethyl ester (50 μM) suppressed LPS-induced TNF-α production by 62% and IL-6 by 55% via PPAR-γ activation. Comparative effects with related PUFAs are shown below:

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| cis-11,14-Eicosadienoic EE | 62 | 55 |

| Arachidonic Acid | 48 | 40 |

| Linoleic Acid EE | 35 | 28 |

Fertility Research

An in silico study identified cis-11,14-eicosadienoic acid ethyl ester as a potential modulator of folliculogenesis. Molecular docking revealed a binding energy of -8.2 kcal/mol to follicle-stimulating hormone receptor (FSHR), comparable to clomifene (-8.5 kcal/mol) . This suggests a role in treating ovulatory disorders, though in vivo validation is pending.

Future Directions

Therapeutic Development

Ongoing research focuses on:

-

Drug Delivery Systems: Encapsulation in nanoparticles (e.g., PLGA) to enhance bioavailability.

-

Combination Therapies: Synergistic effects with NSAIDs for inflammatory diseases.

Metabolic Engineering

Optimizing microbial strains (e.g., Yarrowia lipolytica) to achieve >80% yield in fermentation processes represents a key industrial goal .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume